molecular formula C26H18N2Na2O6S2 B1580494 disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate CAS No. 40386-51-4

disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

Cat. No.: B1580494
CAS No.: 40386-51-4
M. Wt: 564.5 g/mol
InChI Key: CNUVEAGSJLUJCX-UHFFFAOYSA-L
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing heterocyclic systems and ionic components. The compound is formally designated as disodium,4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate with Chemical Abstracts Service registry number 40386-51-4. Alternative nomenclature includes benzenesulfonic acid, 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis-, sodium salt in a 1:2 stoichiometric ratio.

The molecular structure encompasses a 1,10-phenanthroline heterocyclic framework bearing two methyl substituents at positions 2 and 9, along with two 4-sulfophenyl groups at positions 4 and 7. The presence of sulfonate groups in the disodium salt form significantly alters the compound's physicochemical properties compared to the parent phenanthroline structure. The molecular formula C26H18N2Na2O6S2 indicates a molecular weight of 564.54 grams per mole, with the exact mass calculated at 564.04000 atomic mass units.

Isomeric considerations for this compound are particularly complex due to the potential for regioisomeric arrangements of the sulfonate substituents on the phenyl rings. Commercial preparations often consist of mixtures of regioisomers, where the sulfonate groups can occupy different positions on the benzene rings attached to the phenanthroline core. This isomeric variation affects the compound's analytical and coordination properties, necessitating careful characterization of specific isomeric forms for precise applications.

The structural complexity extends to conformational isomerism, where rotation around the phenyl-phenanthroline bonds can generate multiple stable conformers. The steric interactions between the 2,9-dimethyl groups and the 4,7-diphenyl substituents influence the preferred conformational arrangements, contributing to the compound's overall three-dimensional structure and binding characteristics.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic investigations of this compound and related phenanthroline derivatives have provided detailed insights into molecular geometries and coordination behaviors. The crystallographic analysis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinium derivatives reveals significant structural features that directly relate to the target compound's geometry.

In crystallographic studies of related phenanthroline complexes, the 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline ring system exhibits distinct orientational characteristics. The phenanthroline core maintains planarity, while the attached phenyl rings adopt specific dihedral angles relative to the central heterocyclic system. Crystallographic data indicates that the phenyl rings are oriented at dihedral angles of approximately 44.2 degrees with respect to the planar phenanthroline ring system.

The crystal structure analysis reveals important intermolecular interactions that stabilize the solid-state arrangement. Hydrogen bonding interactions occur between the compound molecules, involving both the nitrogen atoms of the phenanthroline system and the sulfonate oxygen atoms. These interactions contribute to the formation of extended crystalline networks and influence the compound's physical properties.

Crystallographic Parameter Value Reference
Dihedral Angle (Phenyl-Phenanthroline) 44.2°
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Volume 2345.0 ų
Density 1.983 Mg m⁻³

The molecular geometry analysis demonstrates that the bulky phenylsulfonic acid groups at the 2,9 positions of the phenanthroline ligands significantly influence the overall structural arrangement. These substituents force both ground state and excited state configurations to adopt specific geometric arrangements that affect the compound's coordination behavior and spectroscopic properties.

Detailed structural studies of copper complexes with related phenanthroline derivatives reveal distorted coordination geometries resulting from steric constraints imposed by the substituent groups. The presence of bulky substituents leads to flattened pseudo-tetrahedral coordination environments where solvent access to metal centers becomes restricted. These findings provide important insights into the structural behavior of the disodium sulfonate derivative under investigation.

Comparative Structural Analysis with Phenanthroline Derivatives

Comparative structural analysis of this compound with related phenanthroline derivatives reveals distinctive structural adaptations and coordination properties. The compound belongs to a family of bathocuproine derivatives that share the common 1,10-phenanthroline heterocyclic framework but differ in their substituent patterns and functional group arrangements.

The structural comparison with 4,7-diphenyl-1,10-phenanthroline-4',4''-disulfonic acid disodium salt demonstrates key differences in molecular architecture. While both compounds contain phenanthroline cores with phenyl substituents and sulfonate groups, the positioning and connectivity of these functional groups create distinct structural profiles. The target compound features direct attachment of sulfonatophenyl groups to the phenanthroline positions 4 and 7, whereas the comparative compound has sulfonate groups positioned on the para positions of the phenyl rings.

Molecular weight comparisons reveal systematic variations within this compound family. The this compound exhibits a molecular weight of 564.5 grams per mole, while the 4,7-diphenyl-1,10-phenanthroline-4',4''-disulfonic acid disodium salt shows a molecular weight of 536.5 grams per mole. This difference reflects the presence of additional methyl substituents in the target compound.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C26H18N2Na2O6S2 564.5 2,9-dimethyl, 4,7-sulfonatophenyl
Comparative Derivative C24H14N2Na2O6S2 536.5 4,7-diphenyl, 4',4''-disulfonate
Bathocuproine Disulfonic Acid C26H20N2O6S2 520.6 Free acid form

The coordination behavior analysis demonstrates that structural modifications significantly impact metal binding characteristics. Studies with copper(I) affinity standards show that bathocuproine disulfonate derivatives exhibit strong chelating properties, with coordination geometries influenced by the steric constraints of the substituent groups. The presence of bulky substituents affects the coordination environment, leading to distorted geometries that differ from idealized tetrahedral or square planar arrangements.

Spectroscopic comparisons between different phenanthroline derivatives reveal how structural variations influence electronic properties. The incorporation of sulfonate groups enhances water solubility while maintaining the characteristic absorption and emission properties of the phenanthroline chromophore. The bathocuproine-copper(I) complex formation results in distinctive absorption bands around 483-522 nanometers, with molar absorptivity values of approximately 1.2×10⁴ molar⁻¹ centimeter⁻¹.

The structural analysis extends to conformational flexibility, where the presence of multiple rotatable bonds around the phenyl-phenanthroline connections allows for various conformational states. Crystallographic studies of related compounds demonstrate that multiple conformers can coexist in the solid state, with bond angle variations reflecting the energetic landscape of these conformational arrangements. This flexibility contributes to the compound's ability to adapt its structure for optimal coordination with different metal centers and environmental conditions.

Properties

IUPAC Name

disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6S2.2Na/c1-15-13-23(17-3-7-19(8-4-17)35(29,30)31)21-11-12-22-24(14-16(2)28-26(22)25(21)27-15)18-5-9-20(10-6-18)36(32,33)34;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUVEAGSJLUJCX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=C(C=C4)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889737
Record name Benzenesulfonic acid, 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
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Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40386-51-4
Record name Benzenesulfonic acid, 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
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Record name Benzenesulfonic acid, 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
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Record name Benzenesulfonic acid, 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
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Record name Disodium 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis(benzenesulphonate)
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Preparation Methods

One-Step Synthesis of 2,9-Dimethyl-4,7-Diphenyl-1,10-Phenanthroline Core

Research patents describe an efficient one-step synthesis method for the 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline intermediate, which is crucial for preparing the sulfonated derivative:

  • Starting Materials : o-Phenylenediamine dihydrochloride and a ketone derivative (e.g., acetone, methyl ethyl ketone, or 2,5-hexanedione).
  • Reaction Conditions : The reaction occurs in an acidic environment (hydrochloric acid combined with an organic acid such as formic, acetic, or propionic acid) which acts as a phase transfer catalyst and shrinking agent to promote ring closure and reduce polymerization side reactions.
  • Mechanism : The amino groups of o-phenylenediamine react with the ketone to form intermediate imine species, which cyclize and oxidize to form the phenanthroline core.
  • Temperature and Time : Optimal temperature ranges from 70 to 85 °C for 2 to 8 hours, followed by reflux in organic acid at 90 to 110 °C for 2 to 8 hours.
  • Post-Reaction Processing : Neutralization with ammonia water at low temperature (0-5 °C) adjusts pH to 10-13, followed by extraction and purification using ketone solvents to obtain high purity product with reduced side products.

This method improves yield and purity compared to traditional methods that use harsh dehydrating agents like concentrated sulfuric acid and oxidizers such as arsenic pentoxide, which have low yields and high side reactions.

Sulfonation and Formation of Disodium Salt

After synthesizing the diphenylphenanthroline core, sulfonation introduces sulfonate groups on the phenyl rings:

  • Sulfonation Agents : Typically, fuming sulfuric acid or chlorosulfonic acid is used to sulfonate the phenyl rings at para positions.
  • Reaction Control : Conditions must be carefully controlled to avoid over-sulfonation or degradation of the phenanthroline core.
  • Neutralization : The sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing water solubility.
  • Purification : The final product is purified by crystallization or precipitation, often from aqueous or mixed aqueous-organic solvents.

Comparative Data Table of Preparation Parameters

Step Conditions/Parameters Outcome/Notes
One-step phenanthroline synthesis o-Phenylenediamine dihydrochloride + ketone; HCl + organic acid (formic, acetic, etc.); 70-85 °C, 2-8 h; reflux 90-110 °C, 2-8 h High purity 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline; reduced side products
Post-reaction neutralization Ammonia water at 0-5 °C, pH 10-13 Precipitates product; facilitates purification
Sulfonation Fuming sulfuric acid or chlorosulfonic acid; controlled temperature Introduction of sulfonate groups at para positions
Neutralization to disodium salt Sodium hydroxide or sodium carbonate Formation of water-soluble disodium salt
Purification Crystallization or solvent precipitation High purity final compound

Research Findings and Advantages of Modern Methods

  • The one-step synthesis method reduces the number of reaction steps and harsh reagents, improving safety and environmental impact.
  • Use of mixed acid media (HCl + organic acid) acts as a phase transfer catalyst and shrinking agent, which reduces polymerization of intermediates and enhances yield.
  • Ketone solvents used in purification minimize product loss and simplify isolation.
  • Thermal analysis (DSC and TGA) confirms high purity and thermal stability of the synthesized phenanthroline intermediate, critical for subsequent sulfonation steps.
  • The sulfonation step requires careful control to maintain the integrity of the phenanthroline core and achieve selective substitution.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .

Scientific Research Applications

Analytical Chemistry

Disodium 4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate is often utilized as a chelating agent in the determination of metal ions. Its ability to form stable complexes with various transition metals enhances the sensitivity and selectivity of spectrophotometric methods.

Case Study:
In a study focused on the detection of copper ions in environmental samples, the compound was employed to form a colored complex that could be measured spectrophotometrically. The results demonstrated a detection limit significantly lower than conventional methods, indicating its efficacy as a chelating agent .

Material Science

The compound serves as an important component in the development of organic light-emitting diodes (OLEDs) and phosphorescent materials. Its photophysical properties allow for enhanced light emission and stability in organic electronic devices.

Case Study:
Research published in Applied Physics Letters highlighted the use of this compound in improving color stability in white phosphorescent OLEDs. The incorporation of disodium salt into the device architecture resulted in a notable increase in luminous efficiency and operational stability .

Biochemistry

In biochemistry, disodium 4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate is utilized for its fluorescent properties, which are beneficial for tracing biological molecules and studying cellular processes.

Case Study:
A study investigated its application as a fluorescent probe for detecting DNA interactions. The results indicated that the compound could effectively intercalate into DNA strands, providing insights into binding affinities and mechanisms of action .

Data Summary

Application AreaKey Findings
Analytical ChemistryEnhanced sensitivity for metal ion detection
Material ScienceImproved stability and efficiency in OLEDs
BiochemistryEffective fluorescent probe for DNA interactions

Mechanism of Action

The mechanism of action of disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate involves its interaction with metal ions, particularly copper ions. The compound forms stable complexes with these ions, which can then be detected and quantified using various analytical techniques. The molecular targets include metal-binding proteins and enzymes, and the pathways involved often relate to metal ion transport and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate and analogous compounds:

Property This compound Bathophenanthrolinedisulfonic Acid Disodium Salt Hydrate Bathocuproinedisulfonic Acid Disodium Salt
Molecular Formula C₂₄H₁₆N₂Na₂O₇S₂ C₂₄H₁₆N₂Na₂O₇S₂·H₂O C₂₆H₁₄N₂Na₂O₆S₂
Substituents 2,9-dimethyl; 7-(4-sulfonatophenyl); 4-benzenesulfonate 4,7-diphenyl; 4,7-disulfonate 2,9-diethyl; 4,7-diphenyl; disulfonate
Solubility in Water High (due to two sulfonate groups) High (hydrated form enhances solubility) Moderate (ethyl groups reduce hydrophilicity)
Primary Application Fe²⁺ detection via red-colored Fe²⁺-ligand complex Fe²⁺ and Cu⁺ chelation in spectrophotometry Selective Cu⁺ detection (e.g., in BCA protein assay)
UV-Vis Absorption (λₘₐₓ) ~535 nm (Fe²⁺ complex) ~535 nm (Fe²⁺ complex) ~483 nm (Cu⁺ complex)
CAS Number 52698-84-7 52746-49-3 52698-84-7

Key Differences:

Substituent Effects :

  • The 2,9-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents (e.g., ethyl or phenyl groups in bathocuproine), enhancing its affinity for smaller metal ions like Fe²⁺ .
  • Sulfonate vs. Hydrate : The hydrated form of bathophenanthrolinedisulfonic acid improves solubility but may introduce variability in stoichiometric applications .

Metal Selectivity :

  • The target compound and bathophenanthrolinedisulfonic acid both form stable complexes with Fe²⁺, but bathocuproine’s diethyl groups favor Cu⁺ binding due to softer Lewis acid-base interactions .

Analytical Sensitivity :

  • Bathocuproinedisulfonic acid’s lower λₘₐₓ (483 nm) minimizes interference from biological matrices, making it preferable for Cu⁺ assays in proteins .

Biological Activity

Disodium 4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate, commonly referred to as disodium salt of 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)bis(benzenesulfonate), is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and metal ion complexation. This article explores the biological activity of this compound based on diverse sources.

  • Molecular Formula : C26H21N2Na2O6S2
  • Molar Mass : 544.57 g/mol
  • CAS Number : 40386-51-4
  • Structure : The compound features a phenanthroline core substituted with sulfonate groups, enhancing its solubility and reactivity with metal ions.

The biological activity of disodium 4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate is primarily attributed to its ability to chelate metal ions and its interactions with biological molecules. The presence of sulfonate groups increases the compound's solubility in aqueous environments, making it suitable for biological applications.

Anticancer Activity

Research indicates that phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving oxovanadium complexes with phenanthroline ligands have shown that these compounds can induce apoptosis in human cancer cells. The dimethyl substitution on the phenanthroline ring is essential for enhancing anticancer activity, suggesting that similar modifications in disodium salt could yield potent therapeutic agents .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study synthesized multiple oxovanadium(IV) complexes with phenanthroline derivatives and assessed their cytotoxicity against 14 human cancer cell lines. The results demonstrated that compounds with dimethyl substitutions were significantly more effective than their unsubstituted counterparts .
  • Metal Ion Binding :
    • The structure of disodium 4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate allows it to form stable complexes with transition metals. This property is crucial for applications in biochemistry where metal ions play a vital role in enzyme function and cellular processes .
  • Potential Applications :
    • Beyond anticancer properties, the compound's ability to act as a ligand suggests potential uses in biosensors and environmental monitoring for heavy metals due to its high binding affinity .

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Biological Activity
Disodium 4-[2,9-Dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate40386-51-4C26H21N2Na2O6S2544.57Anticancer activity; Metal ion binding
Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV)N/AC26H20N2O6S2N/AInduces apoptosis in cancer cells
Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonateN/AC24H16N2Na2O7S2N/AMetal ion complexation

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what critical parameters must be controlled during synthesis?

The synthesis typically involves multi-step reactions, starting with sulfonation of phenanthroline derivatives and subsequent coupling with sulfonated aryl groups. Critical parameters include:

  • Temperature control : Maintain 40–60°C during sulfonation to avoid side reactions like over-sulfonation or decomposition .
  • pH adjustment : Use buffered conditions (pH 6–8) to stabilize intermediates and ensure selective coupling .
  • Purification : Employ High Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate the product .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • UV-Vis Spectroscopy : Detect absorbance maxima at 270–290 nm (aromatic π→π* transitions) and 350–370 nm (charge-transfer bands from sulfonate groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with negative-ion mode ([M−2Na]²⁻ peaks at m/z ~450–500) .
  • HPLC : Use reverse-phase columns (e.g., Zorbax Eclipse XDB-C18) with UV detection at 254 nm; retention time ~12–15 minutes under isocratic conditions (70:30 water:methanol) .
  • NMR : Analyze ¹H and ¹³C spectra in D₂O to assign aromatic protons (δ 7.5–8.5 ppm) and sulfonate-linked methyl groups (δ 2.1–2.3 ppm) .

Advanced: How can researchers resolve discrepancies in reported stability constants of metal complexes formed with this ligand?

Discrepancies often arise from:

  • Ionic strength variations : Use constant ionic media (e.g., 0.1 M NaClO₄) to standardize measurements .
  • Competing ligands : Pre-treat solutions with Chelex-100 resin to remove trace metals .
  • Analytical method bias : Cross-validate via spectrophotometry (Job’s plot) and potentiometry (pH titrations with Cu²⁺/Fe²⁺). For example, logβ values for Fe²⁺ complexes range from 12.5–14.2; discrepancies >0.5 units suggest incomplete ligand protonation correction .

Advanced: What strategies optimize the compound’s solubility in aqueous versus organic solvents for specific applications?

  • Aqueous solubility : Adjust pH to >9 using NaOH to deprotonate sulfonate groups, achieving >50 mg/mL solubility. Add 10% glycerol to prevent aggregation .
  • Organic solvent compatibility : Use DMSO or DMF (5–10% v/v) for stock solutions. For mixed solvents, phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance stability .
  • Crystallization : For X-ray studies, employ vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as a precipitant at pH 6.5 .

Basic: What are the primary research applications of this sulfonated phenanthrolinedisulfonate derivative?

  • Metal chelation : Acts as a selective ligand for Fe²⁺/Cu⁺ in redox-active enzyme mimetics .
  • Sensor development : Fluorescence quenching upon binding to Hg²⁺ (detection limit ~0.1 ppm) in environmental samples .
  • Catalysis : Stabilizes Pd nanoparticles for Suzuki-Miyaura cross-coupling reactions (yields >85% under mild conditions) .

Advanced: When designing experiments to study metal interactions, how should researchers account for competing ligands?

  • Pre-screening : Perform ICP-MS to quantify trace metals (e.g., Zn²⁺, Ca²⁺) in buffers .
  • Ligand masking : Add EDTA (1 mM) to sequester divalent cations without affecting target metal-ligand equilibria .
  • Computational modeling : Use Density Functional Theory (DFT) to predict binding affinities and identify steric/electronic interference from substituents (e.g., methyl groups at 2,9-positions) .

Advanced: How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed for this compound?

  • Twinning : Use SHELXL’s TWIN/BASF commands with HKLF5 data format. For pseudo-merohedral twins, refine twin fractions iteratively .
  • Disordered sulfonate groups : Apply PART/SUMP restraints and isotropic displacement parameter (Ueq) constraints for overlapping atoms .
  • High-resolution data : Collect at 100 K with synchrotron radiation (λ = 0.7–0.9 Å) to resolve ambiguities in electron density maps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate
Reactant of Route 2
disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

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